

A systematic review and meta-analysis of 1-Deoxynojirimycin clinical trials

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A Systematic Review and Meta-Analysis of 1-Deoxynojirimycin Clinical Trials: A Comparative Guide

Introduction to 1-Deoxynojirimycin (DNJ)

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found predominantly in mulberry leaves (*Morus alba*), is a potent inhibitor of α -glucosidase.[1][2] This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into absorbable glucose. By inhibiting this enzyme, DNJ delays carbohydrate digestion and reduces the rate of glucose absorption, thereby suppressing postprandial hyperglycemia (the spike in blood sugar after a meal).[1][3] This mechanism of action has made DNJ a subject of numerous clinical trials to evaluate its efficacy in glycemic control and its potential benefits for individuals with impaired glucose tolerance and type 2 diabetes.[1][4] Beyond its effects on blood sugar, research has also explored its impact on lipid profiles and its underlying cellular signaling pathways.[2][5] This guide provides a systematic comparison of the clinical trial data on DNJ, detailing its performance, experimental protocols, and mechanisms of action.

Effects on Glycemic Control

A meta-analysis of clinical trials has demonstrated that DNJ significantly reduces postprandial plasma glucose (PPG) and postprandial plasma insulin (PPI) levels, particularly at 30 minutes after a carbohydrate challenge.[1] Furthermore, it has been shown to lower the incremental area under the curve (iAUC) for both glucose and insulin over a 120-minute period.[1] The

effects, however, appear to be more pronounced in the short term, as DNJ has low bioavailability and is cleared rapidly from the body.[\[1\]](#)

Comparison of Postprandial Glucose and Insulin Levels with DNJ Supplementation

The following table summarizes the results from a randomized, double-blind, crossover trial that assessed the effects of a single ingestion of DNJ-enriched mulberry leaf extract on postprandial glucose and insulin concentrations after a 200g boiled white rice challenge in subjects with impaired glucose metabolism.[\[4\]](#)

Time Point	Placebo (0 mg DNJ)	3 mg DNJ	6 mg DNJ	9 mg DNJ
Plasma Glucose (mg/dL)				
30 min	155 ± 21	144 ± 24	136 ± 22	134 ± 23
60 min	163 ± 29	158 ± 29	154 ± 29	152 ± 28
90 min	148 ± 30	146 ± 31	145 ± 32	143 ± 31
120 min	129 ± 28	128 ± 29	128 ± 29	127 ± 28
Plasma Insulin (μU/mL)				
30 min	65.1 ± 28.1	54.9 ± 25.0	48.5 ± 21.6	46.8 ± 20.8
60 min	78.9 ± 36.2	74.5 ± 35.1	71.8 ± 34.0	69.9 ± 33.2
90 min	68.4 ± 34.1	66.8 ± 33.8	66.1 ± 33.5	65.1 ± 33.0
120 min	54.1 ± 29.5	53.2 ± 29.3	52.8 ± 29.1	52.1 ± 28.8

*Statistically significant difference from placebo ($p < 0.05$). Data are presented as mean ± SD.
[\[4\]](#)

Effects on Lipid Profile

The impact of DNJ on blood lipid profiles has also been investigated. An open-label, single-group study was conducted on subjects with elevated serum triglycerides, who ingested capsules containing DNJ-rich mulberry leaf extract (12 mg of DNJ, three times daily) for 12 weeks.[5] The results showed a trend towards a decrease in serum triglycerides, although this was not statistically significant.[5] No significant changes were observed in total cholesterol, LDL-cholesterol, or HDL-cholesterol.[5] However, there were some notable changes in the particle size of lipoproteins.[5][6]

Comparison of Lipid Profile Changes with DNJ Supplementation over 12 Weeks

Parameter	Baseline (Week 0)	Week 6	Week 12
Triglycerides (mg/dL)	312 ± 90	269 ± 66	252 ± 78
Total Cholesterol (mg/dL)	205 ± 26	203 ± 25	201 ± 24
LDL-Cholesterol (mg/dL)	114 ± 21	115 ± 20	113 ± 19
HDL-Cholesterol (mg/dL)	41 ± 8	42 ± 9	42 ± 9
Very Small LDL-C (mg/dL)	21.0 ± 4.4	16.0 ± 2.7	16.9 ± 3.4*
Medium LDL-C (mg/dL)	32.8 ± 8.9	42.4 ± 10.3	43.4 ± 9.3**

*p < 0.05, **p < 0.01 compared with baseline. Data are presented as mean ± SD.[5][6]

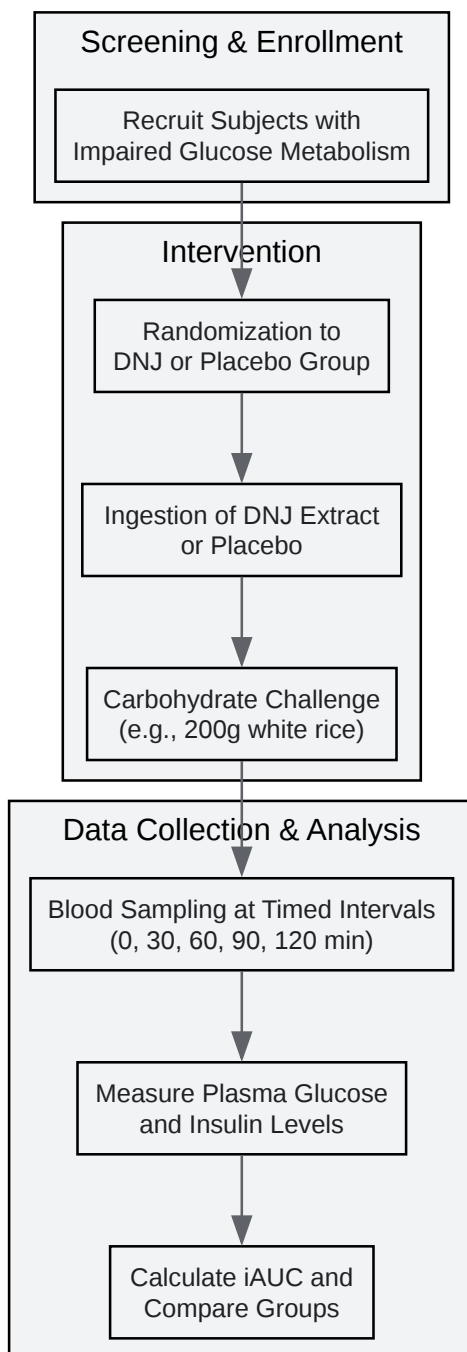
Experimental Protocols

Glycemic Control Assessment (Carbohydrate Challenge)

A common methodology to assess the efficacy of DNJ on postprandial glycemic control is a randomized, double-blind, crossover or placebo-controlled trial.[4]

- **Participants:** Subjects are typically selected based on having impaired glucose metabolism, with fasting plasma glucose levels in a specified range (e.g., 100-140 mg/dL).[\[4\]](#)
- **Intervention:** Participants ingest a standardized dose of DNJ-enriched mulberry leaf extract or a placebo before a meal.[\[4\]](#)
- **Carbohydrate Challenge:** After taking the supplement, participants consume a standardized carbohydrate-rich meal, such as 200g of boiled white rice or a 50g sucrose solution.[\[4\]](#)[\[7\]](#)
- **Data Collection:** Blood samples are collected at baseline and at regular intervals after the meal (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.[\[4\]](#)
- **Outcome Measures:** The primary outcomes are the changes in postprandial glucose and insulin levels, as well as the incremental area under the curve (iAUC).[\[1\]](#)[\[4\]](#)

Experimental Workflow: Carbohydrate Challenge Trial



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A typical workflow for a DNJ clinical trial assessing glycemic control.

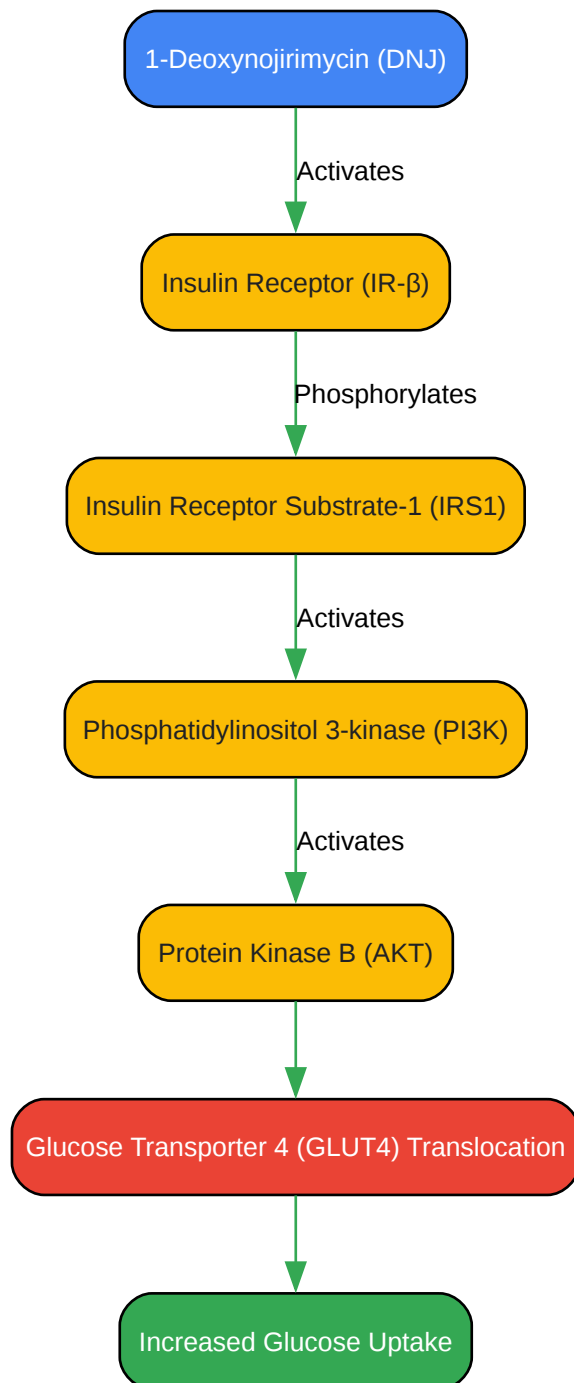
Signaling Pathways

DNJ exerts its effects not only through the inhibition of α -glucosidase but also by modulating intracellular signaling pathways. Two key pathways that have been identified are the PI3K/AKT pathway, which is involved in insulin sensitivity, and the NRF2/OGG1 pathway, which is related to oxidative stress.[8][9]

PI3K/AKT Signaling Pathway

DNJ has been shown to improve insulin sensitivity by activating the PI3K/AKT signaling pathway in skeletal muscle.[8] This pathway is crucial for glucose uptake and metabolism. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the entry of glucose into cells and thereby lowering blood glucose levels.
[8]

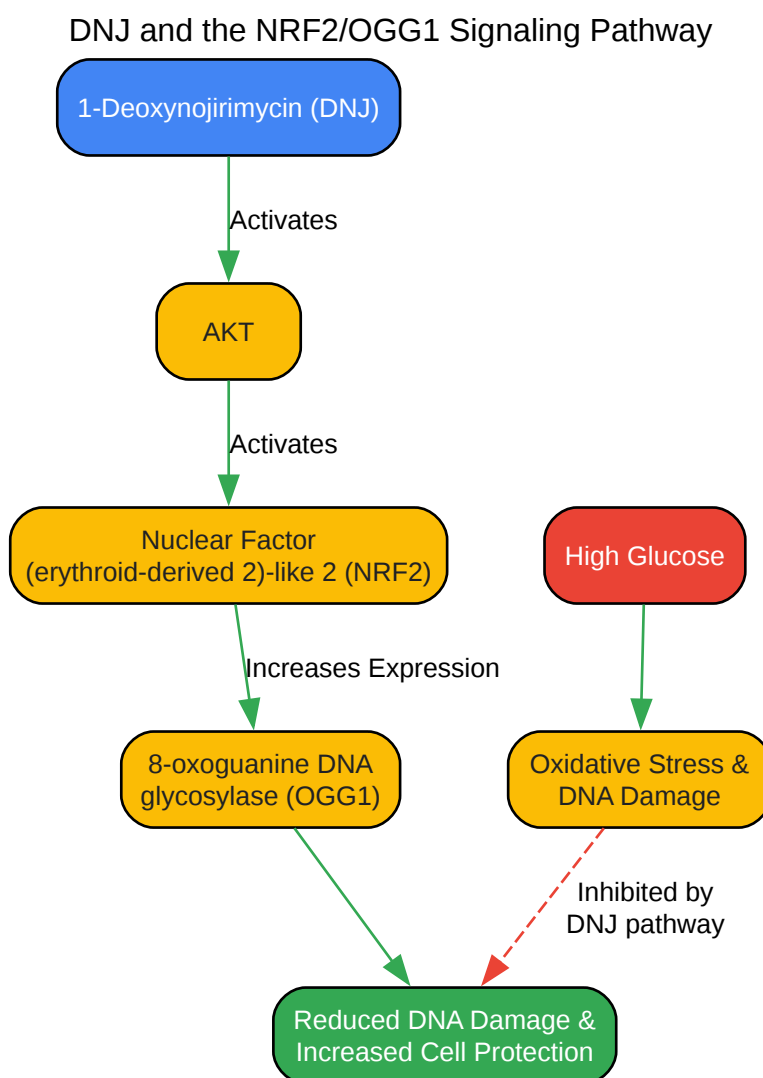
DNJ and the PI3K/AKT Signaling Pathway

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DNJ's activation of the PI3K/AKT pathway to enhance glucose uptake.

NRF2/OGG1 Signaling Pathway

In conditions of high glucose, there is an increase in oxidative stress and subsequent DNA damage.[9] DNJ has been found to mitigate this by activating the NRF2/OGG1 signaling pathway.[9] NRF2 is a key regulator of the antioxidant response. Its activation leads to the expression of various antioxidant enzymes and DNA repair proteins, including 8-oxoguanine DNA glycosylase (OGG1), which specifically repairs oxidative DNA damage.[9] This suggests a protective role for DNJ against hyperglycemia-induced cellular damage.



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DNJ's role in mitigating oxidative stress via the NRF2/OGG1 pathway.

Adverse Effects

The clinical trials reviewed suggest that DNJ is generally well-tolerated.[5][10] No significant adverse events associated with DNJ-rich mulberry leaf extract were reported in the study on lipid profiles.[5] Another study using a DNJ derivative also reported no objective or subjective untoward effects.[10]

Conclusion

The available evidence from systematic reviews and clinical trials indicates that 1-Deoxynojirimycin is effective in reducing postprandial glucose and insulin spikes, supporting its potential as a dietary supplement for managing glycemic control.[1] Its effects on lipid profiles are less pronounced but show a favorable trend, particularly in modifying lipoprotein particle size.[5] Furthermore, DNJ's mechanism of action extends beyond α -glucosidase inhibition to include the modulation of key intracellular signaling pathways involved in insulin sensitivity and cellular protection against oxidative stress.[8][9] For researchers and drug development professionals, DNJ represents a promising natural compound for further investigation, particularly in long-term studies to confirm its efficacy and to explore its full therapeutic potential.

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